molecular formula C20H26N2O5S2 B10969427 N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide

Cat. No.: B10969427
M. Wt: 438.6 g/mol
InChI Key: FXYSTKNHIGHUED-UHFFFAOYSA-N
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Description

N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant roles in the pharmaceutical industry due to their diverse biological activities

Properties

Molecular Formula

C20H26N2O5S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C20H26N2O5S2/c1-15-12-16(2)14-22(13-15)29(25,26)20-8-4-17(5-9-20)21-28(23,24)19-10-6-18(27-3)7-11-19/h4-11,15-16,21H,12-14H2,1-3H3

InChI Key

FXYSTKNHIGHUED-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-methoxybenzenesulfonamide with 4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}ACETAMIDE: Similar structure but with an acetamide group instead of a methoxybenzenesulfonamide group.

    4-METHOXYBENZENESULFONAMIDE: Lacks the piperidine moiety but shares the sulfonamide group.

    3,5-DIMETHYL-1-PIPERIDINYL SULFONYL DERIVATIVES: Various derivatives with different substituents on the piperidine ring.

Uniqueness

N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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